molecular formula C8H11AsO B14520367 Dimethylphenylarsine oxide CAS No. 62964-84-5

Dimethylphenylarsine oxide

Cat. No.: B14520367
CAS No.: 62964-84-5
M. Wt: 198.09 g/mol
InChI Key: JKHXRDNSCXJACT-UHFFFAOYSA-N
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Description

Dimethylphenylarsine oxide is an organoarsenic compound with the chemical formula (CH₃)₂AsO(C₆H₅) It is a derivative of phenylarsine oxide, where two methyl groups are attached to the arsenic atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethylphenylarsine oxide can be synthesized through the methylation of phenylarsine oxide. One common method involves the reaction of phenylarsine oxide with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

C6H5AsO+2CH3I+NaOH(CH3)2AsO(C6H5)+NaI+H2O\text{C}_6\text{H}_5\text{AsO} + 2\text{CH}_3\text{I} + \text{NaOH} \rightarrow \text{(CH}_3\text{)}_2\text{AsO(C}_6\text{H}_5\text{)} + \text{NaI} + \text{H}_2\text{O} C6​H5​AsO+2CH3​I+NaOH→(CH3​)2​AsO(C6​H5​)+NaI+H2​O

Industrial Production Methods

Industrial production of this compound typically involves large-scale methylation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Dimethylphenylarsine oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form dimethylphenylarsinic acid.

    Reduction: Reduction reactions can convert it back to phenylarsine oxide.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.

Major Products

    Oxidation: Dimethylphenylarsinic acid.

    Reduction: Phenylarsine oxide.

    Substitution: Various substituted phenylarsine oxides depending on the substituent used.

Scientific Research Applications

Dimethylphenylarsine oxide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in therapeutic applications, particularly in targeting specific cellular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethylphenylarsine oxide involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has been studied for its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylarsine oxide: The parent compound, lacking the methyl groups.

    Dimethylarsinic acid: Similar structure but with an additional oxygen atom.

    Trimethylarsine oxide: Contains three methyl groups attached to the arsenic atom.

Uniqueness

Dimethylphenylarsine oxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

62964-84-5

Molecular Formula

C8H11AsO

Molecular Weight

198.09 g/mol

IUPAC Name

dimethylarsorylbenzene

InChI

InChI=1S/C8H11AsO/c1-9(2,10)8-6-4-3-5-7-8/h3-7H,1-2H3

InChI Key

JKHXRDNSCXJACT-UHFFFAOYSA-N

Canonical SMILES

C[As](=O)(C)C1=CC=CC=C1

Origin of Product

United States

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